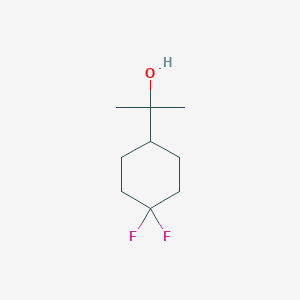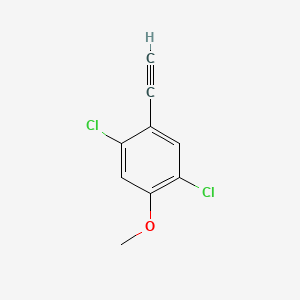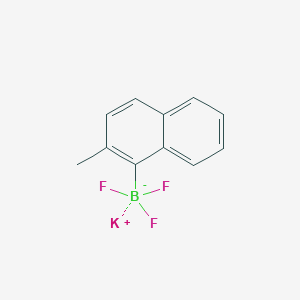
Potassium trifluoro(2-methylnaphthalen-1-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-methylnaphthalen-1-yl)borate is an organoboron compound with the molecular formula C11H9BF3K and a molecular weight of 248.09 g/mol . This compound is part of the potassium organotrifluoroborate family, known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylnaphthalen-1-yl)borate can be synthesized through the reaction of 2-methylnaphthalene with potassium trifluoroborate under specific conditions. The process typically involves the use of a base such as potassium hydroxide (KOH) and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methylnaphthalen-1-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions without degrading the boron functionality.
Reduction: It can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) and THF .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro(2-methylnaphthalen-1-yl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(2-methylnaphthalen-1-yl)borate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group provides stability and reactivity, allowing the compound to participate in cross-coupling reactions efficiently. The molecular targets and pathways involved include the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(4-methylnaphthalen-1-yl)borate
- Potassium trifluoro(pyrrolidin-1-yl)methylborate
- Potassium trifluoro(N-methylheteroaryl)borates
Uniqueness
Potassium trifluoro(2-methylnaphthalen-1-yl)borate is unique due to its specific structural configuration, which provides distinct reactivity patterns compared to other organotrifluoroborates. Its stability under oxidative conditions and versatility in cross-coupling reactions make it a valuable reagent in various fields of research and industry .
Properties
Molecular Formula |
C11H9BF3K |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
potassium;trifluoro-(2-methylnaphthalen-1-yl)boranuide |
InChI |
InChI=1S/C11H9BF3.K/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13,14)15;/h2-7H,1H3;/q-1;+1 |
InChI Key |
MNHBHLVGKCWDIK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC2=CC=CC=C12)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


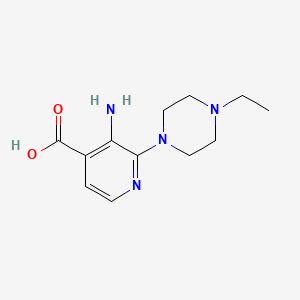
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
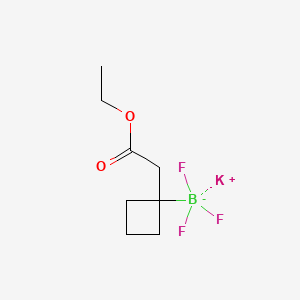

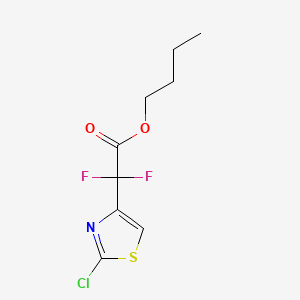
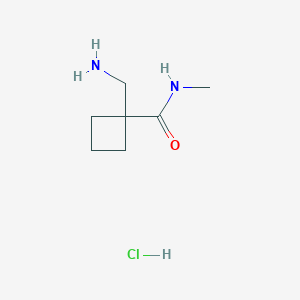

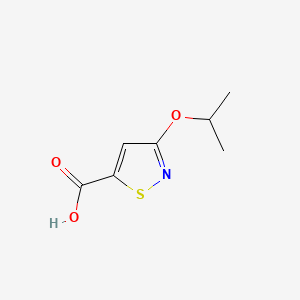
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)

